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Pentamethyl cyclopentasiloxane

Focused ion beam deposition Insulator materials Resistivity

Pentamethylcyclopentasiloxane (CAS 6166-86-5, abbreviated D5H) is a five-membered cyclic siloxane bearing one Si–H and one Si–CH₃ substituent on each silicon atom. Unlike the fully methylated decamethylcyclopentasiloxane (D5), D5H provides five reactive hydridosilane (Si–H) sites per ring, enabling hydrosilylation, crosslinking, and reduction chemistries that its non‑functional analog cannot perform.

Molecular Formula C5H20O5Si5
Molecular Weight 300.63 g/mol
Cat. No. B7802398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentamethyl cyclopentasiloxane
Molecular FormulaC5H20O5Si5
Molecular Weight300.63 g/mol
Structural Identifiers
SMILESC[SiH]1O[SiH](O[SiH](O[SiH](O[SiH](O1)C)C)C)C
InChIInChI=1S/C5H20O5Si5/c1-11-6-12(2)8-14(4)10-15(5)9-13(3)7-11/h11-15H,1-5H3
InChIKeyHGPDWMTUQRNTQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentamethylcyclopentasiloxane (D5H): Procurement Guide for Cyclic Si–H-Functional Siloxanes


Pentamethylcyclopentasiloxane (CAS 6166-86-5, abbreviated D5H) is a five-membered cyclic siloxane bearing one Si–H and one Si–CH₃ substituent on each silicon atom [1]. Unlike the fully methylated decamethylcyclopentasiloxane (D5), D5H provides five reactive hydridosilane (Si–H) sites per ring, enabling hydrosilylation, crosslinking, and reduction chemistries that its non‑functional analog cannot perform [2]. Industrially, D5H serves as a monomer for poly(cyclosiloxane) networks, a mild silane reducing agent, and a precursor for high‑performance insulator deposition [3].

Why Generic Cyclosiloxane Substitution Fails: The Si–H Differentiation in Pentamethylcyclopentasiloxane


Cyclopentasiloxanes are not interchangeable. Decamethylcyclopentasiloxane (D5) lacks Si–H functionality and cannot participate in hydrosilylation, silane reduction, or oxidative crosslinking [1]. Tetramethylcyclotetrasiloxane (D4H) offers only four Si–H groups per molecule and produces deposited insulators with resistivity two orders of magnitude lower than D5H [2]. Linear poly(methylhydrosiloxane) (PMHS) delivers Si–H functionality but cannot form the defined cyclic network architectures that give D5H‑derived polymers their extreme thermal stability (≥700 °C) and ultralow glass‑transition temperature (−151 °C) [3]. Selecting a generic cyclosiloxane without verifying Si–H content, ring size, and derived‑polymer properties therefore risks compromised electrical, thermal, or mechanical performance.

Pentamethylcyclopentasiloxane: Quantitative Evidence of Differentiation vs. Closest Analogs


Two Orders of Magnitude Higher Electrical Resistivity vs. Tetramethylcyclotetrasiloxane (D4H) in FIB‑Deposited Insulators

In a direct head‑to‑head comparison of siloxane precursors for focused‑ion‑beam‑induced deposition of insulating layers, pentamethylcyclopentasiloxane (D5H) delivered resistivity approximately two orders of magnitude higher than the commercially adopted tetramethylcyclotetrasiloxane (D4H). The resistivity of the D5H‑derived film reached ~8 × 10¹¹ Ω·cm versus ~6 × 10⁹ Ω·cm for D4H, while the breakdown field improved by a factor of ~1.5 (650 vs. 440 V μm⁻¹) [1].

Focused ion beam deposition Insulator materials Resistivity

Lowest Recorded Glass Transition Temperature Combined with Solid‑Like Mechanical Behavior in Derived Polymer PD5

Polymerization of pentamethylcyclopentasiloxane yields poly(pentamethylcyclopentasiloxane) (PD5), which exhibits a glass transition temperature of −151 ± 0.5 °C—among the lowest values ever reported for a polymer [1]. Despite this ultralow Tg, PD5 is a stiff, brittle solid at room temperature, insoluble in common solvents, and exhibits no melting endotherm. In contrast, polydimethylsiloxane (PDMS), a common linear siloxane polymer, has a Tg of approximately −150 °C but behaves as a rubbery elastomer at ambient temperature [2]. The combination of extreme low Tg and solid‑like rigidity above Tg is unprecedented and arises from the strong glass‑forming character of the PD5 network.

Polymer science Glass transition temperature Polysiloxane networks

Approximately 6.5‑Fold Higher Vapor Pressure than Decamethylcyclopentasiloxane (D5) at 25 °C

The saturated vapor pressure of pentamethylcyclopentasiloxane at 25 °C, calculated from Antoine parameters (A = 8.69998, B = 1210.811, C = −113.986) determined by Dong et al. (2009), is approximately 133 Pa [1]. Decamethylcyclopentasiloxane (D5) exhibits a vapor pressure of 20.4 ± 1.1 Pa at the same temperature [2]. The ~6.5‑fold higher volatility of D5H is attributed to its lower molecular mass (300.64 vs. 370.77 g mol⁻¹) and the presence of polar Si–H bonds, which reduces intermolecular cohesive energy relative to the fully methylated D5.

Volatility Vapor pressure Physical chemistry

Five Si–H Groups per Molecule Provide 25% Higher Reactive Site Density than Tetramethylcyclotetrasiloxane

Pentamethylcyclopentasiloxane (C₅H₂₀O₅Si₅, MW 300.64) contains five reactive Si–H bonds per molecular ring, corresponding to an Si–H equivalent weight of 60.13 g mol⁻¹ [1]. The nearest commercial analog, tetramethylcyclotetrasiloxane (D4H, C₄H₁₆O₄Si₄, MW 240.51), carries only four Si–H groups (equivalent weight 60.13 g mol⁻¹) [2]. While the Si–H mass content is identical (~0.33% H from Si–H), D5H provides 25% more crosslinking or hydrosilylation sites per molecule, enabling higher network junction density in single‑component ring‑opening polymerization and more efficient stoichiometric reduction chemistry per cycle.

Hydrosilylation Crosslinking density Functional group stoichiometry

Thermal Stability of Derived Polymer PD5 Exceeds 700 °C, Outperforming PDMS by ~350 °C

Thermogravimetric analysis (TGA) of poly(pentamethylcyclopentasiloxane) (PD5) shows thermal stability up to at least 700 °C under inert atmosphere [1]. By comparison, polydimethylsiloxane (PDMS) undergoes significant thermal degradation via Si–O and Si–C bond scission beginning at approximately 350 °C, with rapid weight loss above 400 °C [2]. The ~350 °C stability advantage of PD5 arises from the highly crosslinked cyclosiloxane network structure, which lacks the labile chain ends that initiate unzipping depolymerization in linear PDMS.

Thermal stability High-temperature materials TGA

Pentamethylcyclopentasiloxane: Evidence‑Driven Application Scenarios for Procurement Decision‑Making


Focused Ion Beam (FIB) and Helium Ion Beam Insulator Deposition for Nanofabrication

D5H outperforms the industry‑standard D4H precursor by delivering two orders of magnitude higher resistivity (~8 × 10¹¹ vs. ~6 × 10⁹ Ω·cm) and a 1.5‑fold improvement in breakdown field (650 vs. 440 V μm⁻¹) when used as a gaseous precursor for Ga⁺ or He⁺ focused‑ion‑beam‑induced deposition of insulating layers [1]. This makes D5H the precursor of choice for fabricating high‑aspect‑ratio insulator nanostructures (nanopillars, nanocylinders) in circuit edit, photomask repair, and advanced TEM sample preparation.

Ultra‑Low‑Temperature, Dimensionally Stable Polymer Networks for Aerospace and Cryogenic Sealing

The D5H‑derived polymer PD5 combines a glass transition temperature of −151 °C with stiff, brittle solid behavior at room temperature and thermal stability to ≥700 °C [2]. This unique property set—low Tg but solid‑like rigidity—enables seal and vibration‑damping components that remain functional at cryogenic temperatures without cold flow, filling a performance gap left by elastomeric PDMS formulations that soften and creep above their Tg.

Volatile Carrier Fluid and CVD Precursor in Semiconductor Processing

With a vapor pressure approximately 6.5‑fold higher than D5 (133 Pa vs. 20.4 Pa at 25 °C) [3], D5H provides faster evaporation kinetics in chemical vapor deposition (CVD) processes and volatile‑carrier‑fluid applications. The combined volatility and Si–H reactivity permit single‑source delivery of both the siloxane backbone and the reactive crosslinking functionality, streamlining process flows for low‑κ dielectric deposition and surface silanization.

Tricomponent Amphiphilic Membranes for Immunoisolation and Controlled Drug Release

In PEG/PD5/PDMS tricomponent membranes, the PD5 domains—formed by oxidative crosslinking of D5H’s Si–H groups—provide structural reinforcement and additional oxygen permeability while enabling semipermeable MWCO behavior that passes insulin (5.7 kDa) but rejects albumin (66 kDa) [4]. D5H is the only cyclosiloxane monomer that can deliver this combination of in‑situ crosslinking, hydrophobicity, and oxygen flux, making it indispensable for immunoisolation devices and cell‑encapsulation biomaterials.

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